2-(2,4-dichlorophenoxy)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride
Description
This compound is a structurally complex acetamide derivative featuring a 2,4-dichlorophenoxy group linked to a bicyclic tetrahydrothiazolo[5,4-c]pyridine scaffold. The hydrochloride salt enhances its solubility and bioavailability.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(5-propyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N3O2S.ClH/c1-2-6-22-7-5-13-15(9-22)25-17(20-13)21-16(23)10-24-14-4-3-11(18)8-12(14)19;/h3-4,8H,2,5-7,9-10H2,1H3,(H,20,21,23);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKWZSVLDNIQIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2=C(C1)SC(=N2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride typically involves multiple steps:
Formation of the Dichlorophenoxy Intermediate: The initial step involves the preparation of 2,4-dichlorophenol, which is then reacted with chloroacetic acid under basic conditions to form 2-(2,4-dichlorophenoxy)acetic acid.
Synthesis of the Tetrahydrothiazolopyridine Moiety: The next step involves the synthesis of the tetrahydrothiazolopyridine ring system. This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminothiazole and a suitable aldehyde[][2].
Coupling Reaction: The final step involves coupling the dichlorophenoxy intermediate with the tetrahydrothiazolopyridine moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Agricultural Applications
The compound has been identified as having significant pesticidal properties . Research indicates that derivatives of 2,4-dichlorophenoxyacetic acid can be effective against a range of agricultural pests. These compounds are particularly valuable in the context of increasing resistance to conventional pesticides and the demand for environmentally friendly alternatives.
Table 1: Pesticidal Efficacy of Related Compounds
| Compound Name | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| 2-(2,4-Dichlorophenoxy)acetic acid analog | Various insects | 85% | |
| 5-[3-(2,4-Dichlorophenoxy)propyl]-4-phenyl-4H-1,2,4-triazole-3-thiol | Aphids | 90% |
Medicinal Applications
In the field of medicine, studies have highlighted the anticancer potential of thiosemicarbazide derivatives synthesized from 2-(2,4-dichlorophenoxy)acetic acid. These compounds have shown promising results in inhibiting cancer cell growth through mechanisms involving DNA interaction and apoptosis induction.
Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of newly synthesized thiosemicarbazide derivatives on gastric cancer cell lines. The results indicated significant cytotoxicity with IC50 values suggesting effective concentrations for therapeutic use.
Table 2: Anticancer Activity of Thiosemicarbazide Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Thiosemicarbazide derivative A | MKN74 (gastric cancer) | 15 | DNA intercalation |
| Thiosemicarbazide derivative B | BJ (human fibroblast) | 30 | Apoptosis induction |
Environmental Considerations
The environmental impact of using such compounds is critical. The shift towards eco-friendly pesticides aligns with global trends in sustainable agriculture. The use of botanical pesticides derived from compounds like 2-(2,4-dichlorophenoxy)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride is being explored as a viable alternative to synthetic pesticides.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Comparisons
The compound’s key structural elements are compared below with analogous molecules from the evidence:
Key Observations :
- The target compound’s bicyclic thiazolo-pyridine core distinguishes it from simpler agrochemical acetamides like alachlor or pretilachlor, which lack fused heterocyclic systems. This may enhance target specificity or metabolic stability .
- The hydrochloride salt contrasts with neutral analogs (e.g., ’s sulfonyl derivative), likely improving aqueous solubility for systemic delivery .
Functional and Pharmacological Comparisons
- Agrochemical Activity: Chloroacetamides like alachlor inhibit very-long-chain fatty acid (VLCFA) synthesis in plants. The target compound’s dichlorophenoxy group may confer similar herbicidal activity but with enhanced penetration due to lipophilicity .
- Enzyme Binding : The thiazolo-pyridine scaffold in ’s sulfonyl derivative is associated with kinase or protease inhibition. The target compound’s propyl substituent may modulate steric interactions with enzyme active sites .
- Toxicity Profile: Chlorophenoxy derivatives (e.g., 2,4-D) are known for endocrine-disrupting effects. The bicyclic system in the target compound might reduce off-target toxicity compared to simpler phenoxyacetamides .
Research Findings and Data Gaps
Experimental Insights from Analogous Compounds
- : Alachlor’s half-life in soil is ~20 days; the target compound’s complex structure may extend environmental persistence, requiring ecotoxicological evaluation .
Unresolved Questions
- No direct data exist for the target compound’s binding affinity, metabolic pathways, or environmental impact.
- Comparative studies with ’s phenoxy-acetamido derivatives (e.g., steric effects of dimethylphenoxy groups) could refine structure-activity relationships .
Biological Activity
The compound 2-(2,4-dichlorophenoxy)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride is a synthetic derivative that combines a dichlorophenoxy moiety with a thiazolo-pyridine structure. This combination is hypothesized to confer unique biological activities, particularly in the context of herbicidal and potential pharmaceutical applications.
Chemical Structure
The compound features a complex structure characterized by:
- Dichlorophenoxy group : Known for its herbicidal properties.
- Thiazolo-pyridine moiety : This segment may enhance biological activity through interactions with various biological targets.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its herbicidal properties and potential effects on mammalian systems. The following sections summarize key findings from recent studies.
Herbicidal Activity
Research indicates that compounds containing the 2,4-dichlorophenoxy group exhibit significant herbicidal activity against various weed species. For instance:
- Inhibition of Monocotyledon Weeds : A study demonstrated that derivatives of 2,4-Dichlorophenoxyacetic acid (2,4-D) effectively inhibited the growth of monocotyledon weeds at concentrations as low as 187.5 g ai/ha . The compound's effectiveness was compared to traditional herbicides, showing superior performance against species like Amaranthus retroflexus and Brassica napus.
| Compound | Dosage (g ai/ha) | Inhibition (%) |
|---|---|---|
| 2,4-D | 350 | 100 |
| Test Compound | 187.5 | 100 |
Toxicological Effects
The toxicological profile of the compound has been investigated in various models:
- Mitochondrial Function : Studies on isolated rat liver mitochondria indicated that exposure to formulations containing 2,4-D can disrupt mitochondrial membrane integrity and ATP production in a concentration-dependent manner . Specifically, formulated products showed toxicity at lower concentrations compared to isolated 2,4-D.
- Zebrafish Behavior and Physiology : Research involving adult zebrafish revealed that exposure to 2,4-D altered mitochondrial metabolism and oxidative stress levels. Notably, it increased cytochrome c oxidase activity while reducing the superoxide dismutase/catalase (SOD/CAT) ratio, indicating oxidative stress . Behavioral changes were also observed, suggesting broader ecological impacts.
Case Studies
- Zebrafish Model : A significant study assessed the impact of 2,4-D on zebrafish behavior and physiology. The results showed increased exploratory behavior and alterations in mitochondrial energy metabolism due to oxidative stress induced by the herbicide .
- Rat Liver Mitochondria : Another study focused on the effects of different formulations of 2,4-D on rat liver mitochondria. It was found that both isolated and formulated versions affected mitochondrial function differently, highlighting the importance of formulation in determining biological effects .
Q & A
Q. Core techniques :
- 1H/13C NMR : Assign peaks using 2D-COSY and HSQC to resolve overlapping signals in the thiazolo-pyridine and dichlorophenoxy regions .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]+) with <2 ppm error .
- FT-IR : Validate carbonyl (C=O, ~1660 cm⁻¹) and aromatic C-Cl (750–600 cm⁻¹) stretches .
Q. Common discrepancies :
- Residual solvent peaks in NMR (e.g., DMSO-d6 at δ 2.50) due to incomplete drying. Mitigate with lyophilization .
- Isomeric byproducts detected via HPLC retention time shifts; optimize reaction stoichiometry to minimize .
Advanced: How can reaction conditions be optimized to improve yield and selectivity?
Q. Critical parameters :
- Temperature control : Maintain 0–5°C during acid chloride coupling to prevent side reactions (e.g., hydrolysis) .
- Catalyst selection : Use DMAP (4-dimethylaminopyridine) to accelerate amide bond formation .
- Solvent polarity : Switch from dichloromethane to THF for better solubility of intermediates, enhancing reaction homogeneity .
- Real-time monitoring : Employ TLC (Rf ~0.4 in 7:3 hexane:ethyl acetate) to track reaction progress and terminate at >90% conversion .
Q. Yield improvement :
- Use Schlenk-line techniques to exclude moisture during sensitive steps (e.g., HCl salt formation) .
Advanced: How should researchers address contradictions in biological activity data across studies?
Case example : Discrepancies in IC50 values for kinase inhibition:
- Potential causes :
- Assay variability : Normalize data using internal controls (e.g., staurosporine as a reference inhibitor) .
- Compound stability : Confirm integrity via HPLC before testing; degradation products may exhibit off-target effects .
- Resolution strategy :
- Conduct dose-response curves in triplicate across multiple cell lines (e.g., HEK293 vs. HepG2) .
- Use SPR (surface plasmon resonance) to measure direct target binding affinity, bypassing cellular variability .
Advanced: What methodologies are recommended for elucidating structure-activity relationships (SAR)?
Q. Systematic approaches :
- Analog synthesis : Modify the propyl group on the thiazolo-pyridine to ethyl/butyl and assess changes in logP (HPLC-derived) and solubility (shake-flask method) .
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the dichlorophenoxy group) .
- In vitro assays :
- Enzyme inhibition : Test against serine/threonine kinases (e.g., PKA, PKC) using ADP-Glo™ assays .
- Cytotoxicity : Screen in MTT assays with IC50 thresholds <10 µM for lead prioritization .
Advanced: How can researchers validate target engagement in complex biological systems?
Q. Strategies :
- Chemical proteomics : Use a biotinylated probe derivative for pull-down assays followed by LC-MS/MS to identify binding proteins .
- Cellular thermal shift assay (CETSA) : Monitor protein stability shifts in lysates treated with the compound (10–100 µM) .
- In vivo validation : Administer the compound (10 mg/kg, IP) in a rodent model and quantify target modulation via Western blot (e.g., phosphorylated kinase substrates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
